molecular formula C22H20BrN7O2 B2776480 (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920204-46-2

(4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2776480
CAS No.: 920204-46-2
M. Wt: 494.353
InChI Key: RMQQROBCOLXKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and substituted with a 4-bromophenyl group (via a methanone bridge) and a 4-methoxyphenyl moiety. Its structure combines elements of arylpiperazines and triazolopyrimidines, which are known for their pharmacological relevance in kinase inhibition and receptor modulation .

Properties

IUPAC Name

(4-bromophenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN7O2/c1-32-18-8-6-17(7-9-18)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)15-2-4-16(23)5-3-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQQROBCOLXKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , with the CAS number 920204-46-2 , is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C22H20BrN7O2C_{22}H_{20}BrN_{7}O_{2} and a molecular weight of 494.3 g/mol . Its structure features a bromophenyl group, a piperazine moiety, and a triazolopyrimidine unit, which are known to contribute to its biological activities.

PropertyValue
CAS Number920204-46-2
Molecular FormulaC22H20BrN7O2
Molecular Weight494.3 g/mol

Anticancer Activity

Research has indicated that compounds containing triazole and pyrimidine structures often exhibit anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and liver cancer cells (Bel-7402) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds with piperazine and triazole functionalities have been reported to possess antimicrobial activities. For example, studies on related piperazine derivatives revealed effectiveness against a range of pathogenic bacteria and fungi. The presence of the bromophenyl group may enhance these properties due to increased lipophilicity, allowing better membrane penetration .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic efficacy in inflammatory diseases . The specific compound under study may exhibit similar properties due to its structural analogies with known anti-inflammatory agents.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit enzymes crucial for cancer cell survival.
  • Interference with DNA Synthesis : The pyrimidine component may interfere with nucleic acid synthesis, leading to reduced cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • A study on triazolethiones demonstrated their role in cancer chemoprevention and therapy, highlighting their ability to induce apoptosis in malignant cells .
  • Another research effort focused on piperazine derivatives showed promising results against multiple bacterial strains, suggesting broad-spectrum antimicrobial potential .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. Key steps may include:

  • Condensation Reactions : To form the core structure by linking the piperazine and triazole-pyrimidine moieties.
  • Bromination : Introduction of the bromine atom at the 4-position of the phenyl ring to enhance biological activity.
  • Methoxylation : Incorporation of the methoxy group on the phenyl ring to influence the compound's lipophilicity and receptor binding properties.

The compound's structure features a piperazine ring linked to a triazolo-pyrimidine unit, which is crucial for its biological activity.

Anticancer Properties

Research indicates that derivatives of compounds similar to (4-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibit significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown high inhibitory activity against various cancer cell lines, including breast and liver cancer cells. In a study involving SMMC-7721 cells, it demonstrated an IC50 value indicating potent antiproliferative effects .

Drug Development

Due to its unique structural features and biological activities, this compound can be explored for:

  • Anticancer Drug Candidates : As a lead compound for developing new anticancer therapies targeting telomerase and other pathways.
  • Neuropharmacological Agents : The piperazine moiety suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Case Studies

  • Antitumor Activity : A study demonstrated that related compounds significantly inhibited tumor growth in xenograft models, highlighting their potential as therapeutic agents .
  • Receptor Binding Studies : Investigations into receptor interactions have shown that modifications to the methoxy group can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The triazolo[4,5-d]pyrimidine core differentiates this compound from pyrazolo[1,5-a]pyrimidinones (e.g., MK73 in ), which lack the triazole ring.

Substituent Analysis

Table 1: Key Substituents and Their Effects

Compound Name Triazolo Substituent Piperazine-Linked Group Notable Properties
Target Compound 4-methoxyphenyl 4-bromophenyl methanone Enhanced solubility (methoxy), halogen bonding (Br)
[4-(3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl][4-(trifluoromethyl)phenyl]methanone () 4-methylphenyl 4-(trifluoromethyl)phenyl Increased lipophilicity (CF₃), reduced metabolic stability
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}-1-propanone () 4-methylphenyl 3-(4-methoxyphenyl)propanone Extended alkyl chain may improve membrane permeability
(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone () 3-fluorophenyl 4-bromophenyl methanone Fluorine enhances electronegativity but reduces steric bulk

Table 2: Hypothetical Physicochemical Properties*

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 4.2 534.35 8
Compound 4.8 520.32 7
Compound 3.9 541.38 9
Compound 4.1 518.33 7

*Data extrapolated from structural analogs in –5, 5.

Functional Implications

  • 4-Methoxyphenyl vs. 4-Methylphenyl (–4): The methoxy group in the target compound likely improves aqueous solubility compared to the methyl group, critical for oral bioavailability .
  • Bromophenyl vs.
  • Piperazine Linker Flexibility: The piperazine moiety in the target compound allows conformational adaptability, unlike rigid scaffolds in ’s pyrazolopyrimidinones .

Research Findings and Limitations

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving Buchwald-Hartwig coupling for piperazine-triazolo linkage .
  • Limitations: The provided evidence lacks explicit bioactivity or pharmacokinetic data for the target compound. Comparisons are structural and inferred from related analogs.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, often starting with the formation of the triazolo[4,5-d]pyrimidine core. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Piperazine functionalization : Nucleophilic substitution or condensation to attach the piperazine moiety .
  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates; ethanol for thiolation or esterification steps .
  • Catalysts : Copper iodide for click chemistry (triazole formation) or palladium on carbon for hydrogenation .

Q. Example Protocol :

Synthesize triazolo-pyrimidine core via cyclization.

Introduce 4-methoxyphenyl group using aryl boronic acid under Suzuki conditions .

Attach piperazine via nucleophilic substitution in DMF at 80°C .

Final coupling with 4-bromophenyl carbonyl chloride in DCM .

Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and piperazine connectivity. Aromatic protons (δ 7.2–8.5 ppm) and carbonyl (C=O, δ ~170 ppm) are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For unambiguous 3D conformation analysis if crystals are obtainable .

Q. What are common chemical reactions involving the triazolo-pyrimidine core?

  • Nucleophilic Substitution : Reactivity at the pyrimidine C7 position with amines or thiols .
  • Oxidation/Reduction : Controlled oxidation of methoxy groups or reduction of ketones to alcohols using NaBH4 .
  • Cross-Coupling : Bromophenyl groups enable further functionalization via Suzuki or Buchwald-Hartwig reactions .

Q. Example Reaction :

  • Thioether formation: React triazolo-pyrimidine with mercapto-furan in ethanol under basic conditions .

Q. How is purity ensured during synthesis, and what challenges arise?

  • Purification : Column chromatography (silica gel, 10% MeOH/DCM) for intermediates; preparative HPLC for final compounds .
  • Common Issues :
    • Byproducts from incomplete coupling (add excess boronic acid in Suzuki reactions) .
    • Piperazine ring protonation affecting solubility (use trifluoroacetic acid for ion-pairing in HPLC) .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel analogs?

  • Core Disconnection : Break the molecule into triazolo-pyrimidine, piperazine, and aryl ketone subunits .
  • Functional Group Prioritization : Target the bromophenyl group for late-stage diversification via cross-coupling .
  • Example Strategy :
    • Start with 3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-amine.
    • Couple with 4-bromobenzoyl chloride.
    • Introduce piperazine via SNAr reaction .

Q. How can computational modeling predict bioactivity and binding modes?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR) based on triazolo-pyrimidine's planar structure .
  • MD Simulations : Assess piperazine flexibility and its impact on receptor binding .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from pyrimidine N) .

Q. How to analyze structure-activity relationships (SAR) for this compound?

  • Substituent Variation :
    • Replace 4-bromophenyl with 4-chloro or 4-fluoro to assess halogen effects on potency .
    • Modify methoxy to ethoxy or hydroxyl to study electronic impacts .
  • Assays :
    • Enzymatic inhibition (e.g., kinase assays) .
    • Cytotoxicity profiling in cancer cell lines .

Key Finding : 4-Bromophenyl enhances hydrophobic interactions, while methoxy improves solubility .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

  • Case Study : If NMR suggests axial chirality but X-ray shows planar geometry:
    • Verify sample purity via HPLC.
    • Re-examine NMR conditions (e.g., solvent, temperature).
    • Perform DFT calculations to model preferred conformers .

Q. What factors influence solvent/catalyst selection in scaling up synthesis?

  • Solvent Effects :
    • DMF enhances coupling efficiency but complicates removal; switch to THF for easier workup .
  • Catalyst Optimization :
    • Replace Pd/C with Pd(OAc)₂ for higher yields in arylations .

Q. Table 1. Solvent Impact on Reaction Efficiency

SolventReaction Yield (%)Purity (%)Reference
DMF7892
Ethanol6588
THF7295

Q. How to design a pharmacophore model for target identification?

  • Steps :
    • Compile analogs with known bioactivity .
    • Align structures and extract common features (e.g., hydrogen-bond donors, aromatic rings).
    • Validate using QSAR models .
  • Key Features :
    • Triazolo-pyrimidine as a hydrogen-bond acceptor.
    • Piperazine for solubility and conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.